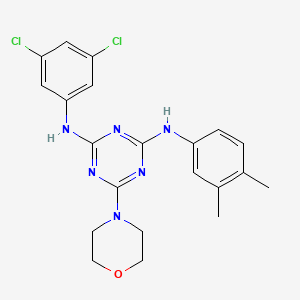![molecular formula C15H13ClN2O3S2 B2837073 (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 896676-61-2](/img/structure/B2837073.png)
(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, and a carboxamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with phenyl anthranilic acid to yield benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a thiophene ring, and a carboxamide group . The structure can be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Photovoltaics and Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound of interest, has been extensively studied as an electron donor–acceptor (D–A) system. Initially investigated for photovoltaic applications and as fluorescent sensors, BTZ-based compounds exhibit interesting optoelectronic properties. However, their potential as visible-light organophotocatalysts has not been thoroughly explored .
Organophotocatalysis
Recent research has focused on the synthesis, characterization, and application of a library of 26 D–A compounds based on the BTZ group. By varying the donor groups while keeping the BTZ acceptor group consistent, researchers have systematically modified the photocatalyst’s properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. The results suggest that BTZ-based compounds hold promise as visible-light organophotocatalysts .
Medicinal Chemistry
While not explicitly mentioned in the literature, the structural features of our compound (such as the benzothiazole and thiophene moieties) make it interesting for medicinal chemistry. Thiophene-based analogs have attracted attention due to their potential as biologically active compounds. Researchers may explore the compound’s interactions with biological targets, toxicity, and potential therapeutic applications .
Computational Studies
In silico evaluations can provide insights into the compound’s biological activity, binding affinity, and potential toxicity. Researchers can use computational tools to predict its interactions with specific receptors or enzymes, aiding drug discovery efforts .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been investigated for their potential antidepressant and anticonvulsant effects .
Mode of Action
It’s worth noting that certain benzo[d]thiazol derivatives have shown to increase the concentrations of serotonin and norepinephrine, which may contribute to their antidepressant activity .
Biochemical Pathways
The increase in serotonin and norepinephrine concentrations suggests that it may influence the monoaminergic system, which is often implicated in mood disorders .
Result of Action
Certain benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects, suggesting that they may influence neuronal activity .
Eigenschaften
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-18-12-8(20-2)4-5-9(21-3)13(12)23-15(18)17-14(19)10-6-7-11(16)22-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJHFFYKQSYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2836992.png)
![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B2836993.png)


![methyl 6-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2836997.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)

![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)

![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)
